molecular formula C12H9F3N4O3 B5850879 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B5850879
M. Wt: 314.22 g/mol
InChI Key: AQOMTJVHSXWNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 plays an important role in the innate immune response and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Mechanism of Action

1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide binds to an intracellular domain of TLR4 and blocks the recruitment of adaptor proteins necessary for downstream signaling. This results in the inhibition of pro-inflammatory cytokine production and the attenuation of the innate immune response.
Biochemical and Physiological Effects:
1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to TLR4 activation. 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to reduce the severity of lung injury and inflammation in animal models of sepsis and acute lung injury.

Advantages and Limitations for Lab Experiments

One advantage of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is its specificity for TLR4 signaling, which allows for targeted inhibition of the innate immune response. However, 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to have off-target effects on other signaling pathways, which can complicate interpretation of experimental results. Additionally, 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective TLR4 inhibitors. Another area of interest is the use of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in combination with other therapies for the treatment of inflammatory and infectious diseases. Additionally, there is interest in exploring the potential use of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in the treatment of cancer, as TLR4 signaling has been implicated in tumor progression and metastasis.

Synthesis Methods

The synthesis of 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 4-(trifluoromethyl)phenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to yield the corresponding hydrazone. This intermediate is then reacted with 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid to form the final product, 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide.

Scientific Research Applications

1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory and infectious diseases. It has been shown to inhibit TLR4 signaling and downstream pro-inflammatory cytokine production in vitro and in vivo. 1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have potential in the treatment of sepsis, acute lung injury, and inflammatory bowel disease.

properties

IUPAC Name

2-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O3/c1-18-10(9(6-16-18)19(21)22)11(20)17-8-4-2-7(3-5-8)12(13,14)15/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOMTJVHSXWNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

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